

Tautomerism in 5-Hydroxypyridine Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxypicolinaldehyde

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This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 5-hydroxypyridine derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a critical role in the chemical reactivity, biological activity, and physicochemical properties of these heterocyclic compounds. Understanding and controlling this equilibrium is paramount in the fields of medicinal chemistry and drug development, where specific tautomeric forms can dictate ligand-receptor interactions and metabolic pathways.

The Core of Tautomerism in 5-Hydroxypyridine Derivatives

5-hydroxypyridine and its derivatives primarily exist in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. The position of this equilibrium is influenced by a delicate interplay of electronic effects of substituents, solvent polarity, temperature, and pH. While the 2- and 4-hydroxypyridine isomers have been extensively studied, this guide focuses on the nuances of the less-explored 5-hydroxy counterparts.

In the case of 5-hydroxypyridine, the equilibrium involves the interconversion between 5-hydroxypyridine and its zwitterionic pyridinium-5-olate form, which can be considered a type of keto-enol tautomerism. The relative stability of these forms is highly dependent on the surrounding environment and the nature of any substituents on the pyridine ring.

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